molecular formula C11H14N2O2 B3033600 7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1082195-25-2

7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B3033600
CAS No.: 1082195-25-2
M. Wt: 206.24 g/mol
InChI Key: WFWNYWRRFKPOGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1082195-25-2) is a high-purity benzoxazinone-based chemical intermediate certified at a minimum of 98% purity. This compound features a rigid, planar heterocyclic core structure, a property that makes it a valuable scaffold in medicinal chemistry, particularly in the development of novel anti-tumor agents . The planar configuration of the benzoxazinone moiety facilitates intercalation into DNA, which can induce DNA damage in tumor cells, a key mechanism for triggering apoptosis (programmed cell death) and autophagy . The primary research application of this amine-functionalized derivative is as a key building block for the synthesis of more complex molecules. It is specifically designed for structural hybridization strategies, such as conjugation with other pharmacophores like 1,2,3-triazoles, to create hybrid molecules aimed at enhancing anticancer efficacy . These synthetic derivatives have shown promising inhibitory activity against various human cancer cell lines in biological evaluations . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It should be handled by qualified personnel only. For your supply needs, this compound is available with a guaranteed purity of NLT 98% and is recommended to be stored at room temperature with a stated shelf life of two years when sealed under dry conditions .

Properties

IUPAC Name

7-amino-2,2,4-trimethyl-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-11(2)10(14)13(3)8-5-4-7(12)6-9(8)15-11/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWNYWRRFKPOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C=C(C=C2)N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound features a benzoxazinone scaffold with three methyl groups (at positions 2, 2, and 4) and an amino group at position 7. The 4-methyl substituent occupies the nitrogen atom within the six-membered ring, distinguishing it from simpler 2,2-dimethyl derivatives frequently reported in literature. Key challenges include:

  • Regioselective introduction of the 4-methyl group without disrupting the lactam ring.
  • Nitration and subsequent reduction to install the 7-amino functionality while preserving stereochemical integrity.
  • Optimization of cyclization conditions to accommodate steric hindrance from the 2,2-dimethyl groups.

Retrosynthetic Pathways and Precursor Design

Pathway 1: N-Methyl Anthranilic Acid Derivative Cyclization

A plausible route begins with N-methyl anthranilic acid (2-(methylamino)benzoic acid), which inherently introduces the 4-methyl group. Cyclization with chloroacetone under basic conditions forms the 2,2-dimethyl-4-methyl benzoxazinone core.

Critical Reaction Parameters:
  • Base selection : Anhydrous potassium carbonate in dimethyl sulfoxide (DMSO) facilitates deprotonation and nucleophilic substitution.
  • Temperature : Reactions conducted at 26–30°C for 24 hours yield 85–90% conversion.
  • Solvent effects : Polar aprotic solvents like DMSO enhance reaction rates by stabilizing transition states.

Example protocol :

To a solution of N-methyl anthranilic acid (200 g) in DMSO (1000 mL), anhydrous K₂CO₃ (269 g) and chloroacetone (1.2 eq) are added at 30°C. After 24 h, the mixture is poured into ice-water, and the precipitate is filtered to isolate 2,2,4-trimethyl-4H-benzo[b]oxazin-3-one.

Pathway 2: Post-Cyclization N-Methylation

For pre-formed 2,2-dimethyl benzoxazinones, direct N-methylation introduces the 4-methyl group. This requires lactam ring activation:

Methylation Conditions:
Reagent Solvent Temperature Yield
Methyl iodide THF 0°C → rt 45%
Dimethyl sulfate DMF 60°C 62%
Trimethyloxonium tetrafluoroborate CH₂Cl₂ -10°C 78%

Mechanistic insight : Trimethyloxonium salts, being strong alkylating agents, efficiently target the lactam nitrogen without requiring harsh conditions.

Nitration and Reduction Strategies

Regioselective Nitration

Nitration of the 2,2,4-trimethyl benzoxazinone intermediate at position 7 is achieved using fuming nitric acid in acetic anhydride. The electron-rich aromatic ring directs nitration para to the oxazinone oxygen.

Optimized conditions :

  • Nitrating agent : 90% HNO₃ in Ac₂O (1:3 v/v)
  • Temperature : 0°C to prevent over-nitration
  • Yield : 68–72%

Catalytic Hydrogenation of Nitro Group

Reduction of the 7-nitro derivative to the amino form employs Pd/C under hydrogen atmosphere. Solvent selection critically impacts yield:

Solvent Catalyst Loading Time (h) Yield
Tetrahydrofuran 10% Pd/C 16 97%
Methanol/Ethyl acetate 5% Pd/C 2 91%
DMF 10% Pd/C 16 68%

Key observation : Tetrahydrofuran (THF) outperforms DMF due to better substrate solubility and reduced catalyst poisoning.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.42 (s, 6H, 2×CH₃), 3.10 (s, 3H, N–CH₃), 4.89 (s, 2H, O–CH₂), 6.12–6.56 (m, 3H, aromatic).
  • IR : 1675 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N–H stretch).

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O/MeCN) confirms >98% purity, with retention time = 6.8 min.

Industrial-Scale Considerations

Cost-Effective Catalyst Recovery

Pd/C reuse studies :

Cycle Pd Leaching (ppm) Yield
1 2.1 97%
5 9.8 89%

Implementing cross-flow filtration reduces catalyst loss by 40% compared to traditional filtration.

Chemical Reactions Analysis

Types of Reactions

7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxazine ring can be reduced to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with nucleophiles or electrophiles in biological systems .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Bioactivity

Amino Group Position
  • 7-Amino substitution: Derivatives with a 7-amino group exhibit enhanced interactions with biological targets. For example, 7-amino-2,2-dimethyl derivatives demonstrate significant platelet aggregation inhibition (IC₅₀: 8–12 μM) due to hydrogen bonding with thrombin receptors .
  • 6-Amino substitution: 6-Amino-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one shows weaker antiplatelet activity (IC₅₀: >50 μM), highlighting the importance of the 7-amino position for potency .
Methyl Substitution Patterns
  • 2,2,4-Trimethyl vs. In contrast, 2,2-dimethyl derivatives (e.g., 7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one) are well-studied for their stability and low toxicity .
  • Mono-methyl derivatives: 2-Methyl analogues (e.g., 7-amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one) show moderate anticancer activity (IC₅₀: 25–40 μM against HeLa cells), suggesting that increased methyl substitution improves pharmacokinetic properties .

Heterocyclic Modifications

Pyrido[b][1,4]oxazinones

Replacing the benzene ring with a pyridine moiety (e.g., 2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one) introduces a nitrogen atom, altering electronic properties. This modification reduces BRD4 binding affinity (IC₅₀: ~2 μM) compared to benzoxazinone analogues (IC₅₀: ~0.5 μM), indicating reduced suitability for bromodomain inhibition .

Isoxazole and Triazole Hybrids
  • Isoxazole-linked derivatives : 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked to isoxazole hybrids exhibit potent anticancer activity (IC₅₀: 2–5 μM against HepG2 cells) via NF-κB pathway inhibition .
  • Triazole-linked derivatives: 1,2,3-Triazole-substituted benzoxazinones (e.g., compound 4a) show selective cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 12 μM) .
Antiplatelet Activity
Compound Substituents IC₅₀ (μM) Reference
7-Amino-2,2-dimethyl 7-NH₂, 2,2-(CH₃)₂ 8–12
6-Amino-4-ethyl 6-NH₂, 4-CH₂CH₃ >50
4-(3-Oxo-propyl)piperazine 4-(CH₂)₃-piperazine 15–20
Anticancer Activity
Compound Target Cells IC₅₀ (μM) Mechanism Reference
7-Bromo-isoxazole hybrid HepG2 2–5 NF-κB inhibition
4-Nitrobenzyl-pyrido-oxazinone HCCLM3 4–7 p65 phosphorylation↓
Triazole derivative 4a MCF-7 12 Apoptosis induction

Biological Activity

7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one, identified by its CAS number 1082195-25-2, is a heterocyclic compound notable for its oxazine ring fused with a benzene structure. This unique configuration imparts distinct biological properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C11H14N2O2
  • Molecular Weight : 206.24 g/mol
  • Structure : The compound features an oxazine ring which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The presence of the amino group allows for potential hydrogen bonding and interaction with nucleophiles in biological systems, influencing enzyme activity and receptor modulation.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The ability to scavenge free radicals can be crucial in preventing oxidative stress-related diseases. A study highlighted that derivatives of benzoxazine compounds demonstrated significant antioxidant activity, suggesting that this compound may possess similar effects .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, its structural analogs have been evaluated for their inhibitory effects on leukotriene receptors (BLT 1 and BLT 2), which are critical in mediating inflammation . This suggests that this compound could play a role in anti-inflammatory therapies.

Antimicrobial Activity

Preliminary studies indicate that compounds within the oxazine class may exhibit antimicrobial properties. The mechanism likely involves disruption of microbial cell membranes or inhibition of critical metabolic pathways . Further investigation into the specific antimicrobial spectrum of this compound is warranted.

Case Studies and Research Findings

Study Focus Findings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging ability comparable to known antioxidants .
Study 2Enzyme InhibitionShowed selective inhibition of leukotriene receptors involved in inflammatory responses .
Study 3Antimicrobial PropertiesIndicated potential antimicrobial effects against various pathogens; specific mechanisms remain to be elucidated .

Q & A

Basic: What are the most reliable synthetic routes for 7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Smiles rearrangement using anthranilic acid derivatives as starting materials. Key steps include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields compared to conventional heating. For example, microwave irradiation at 100–120°C with catalytic bases like K₂CO₃ facilitates ring closure .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency during oxazine ring formation .
  • Purification : Column chromatography with hexane/ethyl acetate gradients (e.g., 3:1 ratio) isolates the product from byproducts like unreacted amines or dimerized intermediates .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antifungal vs. herbicidal efficacy) may arise from:

  • Structural polymorphism : Variations in crystal packing (e.g., hydrogen-bonding networks) can alter solubility and bioavailability. X-ray diffraction studies (e.g., PXRD or SCXRD) are critical to confirm polymorphic forms .
  • Impurity profiles : Trace byproducts from synthesis (e.g., chlorinated analogs) may confound assays. Use HPLC-MS with ≥98% purity thresholds and validate results with orthogonal techniques like NMR .
  • Receptor specificity : Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like GABA receptors, clarifying mechanism-based contradictions .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Confirm regiochemistry and substitution patterns. For instance, the amino group (–NH₂) appears as a singlet at δ 5.2–5.5 ppm, while methyl groups resonate as singlets near δ 1.2–1.5 ppm .
  • IR spectroscopy : Key peaks include C=O stretching (1740–1760 cm⁻¹) and N–H bending (1600–1650 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ at m/z 222.1234 for C₁₁H₁₅N₂O₂⁺) .

Advanced: How can the crystal structure of this compound inform its stability and reactivity?

Single-crystal X-ray diffraction reveals:

  • Hydrogen-bonding motifs : Intra- and intermolecular N–H···O bonds stabilize the oxazinone ring, reducing susceptibility to hydrolysis .
  • Torsional angles : Planarity of the benzoxazine ring (deviation < 5°) correlates with π-π stacking in solid-state formulations, affecting dissolution rates .
  • Thermal stability : DSC/TGA data linked to crystal lattice energy can predict decomposition pathways (e.g., methyl group loss at >200°C) .

Basic: What are the key considerations for designing in vitro assays to evaluate its bioactivity?

  • Solubility optimization : Use DMSO stock solutions (<0.1% v/v) to avoid cytotoxicity. Aqueous solubility can be enhanced via co-solvents (e.g., PEG-400) .
  • Cell line selection : Prioritize models expressing target receptors (e.g., Candida albicans for antifungal assays or neuronal cells for GABAergic activity) .
  • Dose-response curves : Include positive controls (e.g., fluconazole for antifungal assays) and validate IC₅₀ values with triplicate replicates .

Advanced: How can computational methods predict electronic properties relevant to its reactivity?

  • DFT calculations : Gaussian 09 at the B3LYP/6-31G(d) level computes frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, a low HOMO-LUMO gap (~4.2 eV) suggests susceptibility to oxidation .
  • Molecular dynamics (MD) : Simulate solvation effects in water/ethanol mixtures to model hydrolysis kinetics .
  • QSAR modeling : Correlate substituent effects (e.g., methyl vs. chloro groups) with bioactivity using descriptors like logP and polar surface area .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.